molecular formula C20H17N3 B2496690 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile CAS No. 109929-60-4

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile

Cat. No. B2496690
CAS RN: 109929-60-4
M. Wt: 299.377
InChI Key: WORRCQSKDYSZCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile involves various strategies aimed at incorporating electron-accepting and electron-donating groups to modify their optical and electronic properties. For instance, unsymmetrical diphenylaminofluorene-based chromophores with various π-electron acceptors have been synthesized to study the effects of molecular symmetry and the strength of electron-withdrawing termini on optical nonlinearity (Morales et al., 2013). Another approach involves the three-component condensation of diphenylphosphine, glyoxylic acid hydrate, and 2-aminopyrazine for creating catalytically active complexes (Soficheva et al., 2019).

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds have been elucidated through various spectroscopic techniques and quantum chemical calculations. X-ray diffraction and vibrational spectroscopy, complemented by computational studies, reveal the geometric and electronic configurations, providing insights into their reactivity and interaction potentials (Bégué et al., 2014).

Chemical Reactions and Properties

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile and its analogs participate in various chemical reactions, reflecting their reactivity towards different reagents. For instance, the domino reaction of vinyl malononitriles with 1,2-diaza-1,3-dienes produces densely functionalized pyrrolo[1,2-b]pyrazoles in a chemo-, regio-, and stereoselective manner, highlighting the synthetic utility of these compounds (Attanasi et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as luminescence and absorption characteristics, are significantly influenced by their molecular structure. Dinuclear copper(I) complexes with functionalized pyrazole mixed ligands exhibit modulated luminescence properties, which can be tailored by structural modifications (Chen et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the nature of substituents and the molecular framework. Electroluminescent copolymers based on dihexylfluorene units and pyrazine derivatives demonstrate the ability to alter optoelectronic properties through chemical modifications, which is crucial for developing advanced materials (Kim et al., 2006).

Scientific Research Applications

Optical Nonlinearity and Chromophore Development

A study by Morales et al. (2013) focused on the synthesis of unsymmetrical diphenylaminofluorene-based chromophores with various π-electron acceptors for investigating the effects of molecular symmetry and electron-donating/withdrawing groups on optical nonlinearity. This research highlights the importance of structural design in developing two-photon absorbing materials for potential applications in optical limiting and photodynamic therapy Morales et al., 2013.

Sensor Development for Metal Ions

Research by Xiao-Hong Zhang et al. (2013) introduced C2-symmetrical hexaazatriphenylene derivatives as sensitive, ratiometric, and colorimetric fluorescence chemsensors for Zn2+ ions. These compounds demonstrated selective detection capabilities over a range of metal ions, showcasing the potential of structurally related compounds in sensor applications Xiao-Hong Zhang et al., 2013.

Photoreactive Precursors

A study by Moiseev et al. (2007) explored the photoreactions of certain pyrazolone derivatives as potential precursors for cyclopropanones, highlighting the utility of these compounds in photochemical synthesis and the detailed mechanistic insight into their reactivity under UV irradiation Moiseev et al., 2007.

Molluscicidal and Cytotoxicity Studies

Research on the synthesis of various heterocyclic derivatives including pyrazole and pyrazoline compounds by Abdelrazek et al. (2006) and Purohit et al. (2011) has explored their molluscicidal activity and cytotoxicity against certain snails and cancer cell lines, respectively. These studies offer insights into the potential biomedical applications of these compounds Abdelrazek et al., 2006; Purohit et al., 2011.

Metal Complex Synthesis and Characterization

The work by Rogovoy et al. (2020) on the synthesis of diphenyl(pyrazin-2-yl)phosphine and its metal complexes introduces a method for preparing these complexes and outlines their potential as catalysts in various chemical reactions Rogovoy et al., 2020.

properties

IUPAC Name

2,4-diphenyl-2-pyrazin-2-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3/c21-16-20(18-9-5-2-6-10-18,19-15-22-13-14-23-19)12-11-17-7-3-1-4-8-17/h1-10,13-15H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORRCQSKDYSZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)(C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile

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